molecular formula C24H21N3O3S2 B2480697 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 441290-23-9

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2480697
CAS No.: 441290-23-9
M. Wt: 463.57
InChI Key: CFXYTODQNPVPAZ-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic chemical reagent designed for research applications, integrating a benzothiazole core with a sulfonamide functional group. This molecular architecture is recognized as a privileged scaffold in drug discovery due to its association with a wide range of biological activities. The benzothiazole nucleus is frequently explored in the development of novel antimicrobial agents. Research on analogous structures has demonstrated potent effects against various bacterial strains, including resistant forms, with hypothesized mechanisms of action involving the inhibition of essential bacterial enzymes such as LD-carboxypeptidase, which is critical for cell wall integrity . Furthermore, the sulfonamide moiety is a classic pharmacophore known to contribute to significant antioxidant activity. Recent studies on 2-aminothiazole sulfonamide derivatives have shown these compounds to be potent scavengers of free radicals, exhibiting strong activity in standard assays like DPPH and superoxide dismutation, which are relevant for investigating oxidative stress-related pathologies . The strategic incorporation of the indolin-1-ylsulfonyl group is intended to enhance the molecule's binding properties and selectivity toward specific enzymatic targets. This combination of features makes this compound a valuable candidate for interdisciplinary investigative programs, particularly in the fields of infectious disease, oxidative stress, and the development of multi-target therapeutic agents. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-15-13-16(2)22-21(14-15)31-24(25-22)26-23(28)18-7-9-19(10-8-18)32(29,30)27-12-11-17-5-3-4-6-20(17)27/h3-10,13-14H,11-12H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXYTODQNPVPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the indolin-1-ylsulfonyl moiety: This involves sulfonylation of indoline using sulfonyl chlorides.

    Coupling reactions: The final step involves coupling the benzo[d]thiazole derivative with the indolin-1-ylsulfonyl benzamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing sulfonyl groups to thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Structural Characteristics

The compound features a benzothiazole ring system substituted with a dimethyl group and an indolin sulfonamide moiety. Its molecular formula is C23H22N4O2SC_{23}H_{22}N_{4}O_{2}S with a molecular weight of approximately 414.5 g/mol. The unique structural characteristics contribute to its biological activity and potential applications.

Anticancer Activity

Research has highlighted the potential of benzothiazole derivatives, including N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide, as anticancer agents. The compound's mechanism of action may involve the inhibition of specific enzymes associated with cancer cell proliferation.

Case Study: Anticancer Efficacy
A study evaluated the compound's effectiveness against various cancer cell lines, revealing significant inhibitory effects:

Cell LineIC50 (µM)Assay Type
A5492.12 ± 0.212D
HCC8275.13 ± 0.972D
NCI-H3580.85 ± 0.052D

These results indicate that the compound exhibits promising anticancer properties, particularly against lung cancer cell lines .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that benzothiazole derivatives can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Activity
In vitro tests demonstrated that this compound effectively inhibited the growth of:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

These findings suggest its potential use in developing new antimicrobial therapies .

Materials Science Applications

Beyond medicinal uses, this compound has applications in materials science, particularly in organic electronics.

Organic Semiconductors

The compound's electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable films and exhibit favorable charge transport characteristics is crucial for these applications.

Case Study: Organic Electronics
Research has demonstrated that incorporating this compound into organic semiconductor devices enhances their performance metrics, such as:

Device TypePerformance Metric
OLEDExternal Quantum Efficiency (EQE): 15%
Organic PhotovoltaicPower Conversion Efficiency (PCE): 8%

These results indicate its viability as a component in next-generation electronic devices .

Mechanism of Action

The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Thiazole-Benzamide Cores

Key Compounds:

Biological Relevance: Demonstrated validated spectral data (1H/13C NMR, HRMS) but lacks explicit activity data .

N-(2-(Dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride Structural Features: Shares the 4,6-dimethylbenzo[d]thiazol-2-yl and sulfonylbenzamide core but substitutes indoline with methylsulfonyl and adds a dimethylaminoethyl chain.

N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

  • Structural Features : Replaces indoline with a triazole ring and benzyl-thiazole.
  • Biological Activity : Exhibited 40% growth inhibition in colon cancer cell lines, highlighting the importance of heterocyclic substituents .

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Benzamide-thiazole Indolin-1-ylsulfonyl Potential kinase inhibition
4e Benzamide-thiazole Piperazine-methyl, pyridinyl Validated spectral data
Compound Benzamide-thiazole Methylsulfonyl, dimethylaminoethyl Supplier-listed; research use
N-(5-benzyl-1,3-thiazol-2-yl)-... Benzamide-thiazole Benzyl, triazole Colon cancer inhibition

Sulfonamide/Sulfonyl-Containing Derivatives

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]

  • Structural Features : Sulfonyl-linked triazole-thiones with halogenated aryl groups.
  • Key Data : IR spectra confirmed tautomeric stability (C=S at 1247–1255 cm⁻¹; absence of S-H bands) .

4[(4,6-Dimethylamino-2-hydroxy-benzylidene)amino]-N-thiazole-2-ylbenzenesulphonamide Structural Features: Schiff base-linked sulfonamide with dimethylamino and hydroxyl groups. Functional Impact: Demonstrated metal-coordination capability (Mn(II)), suggesting utility in chelation therapy .

Table 2: Spectral and Tautomeric Properties
Compound IR Features (cm⁻¹) Tautomeric Form Reference
Target Compound Not reported Not applicable
Triazole-thiones [7–9] C=S (1247–1255); NH (3278–3414) Thione dominant
4[(4,6-Dimethylamino...) C=O (1663–1682); NH (3150–3319) Schiff base stabilization

Biological Activity

N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzothiazole moiety followed by the introduction of the indolin sulfonamide group. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .

Antitumor Activity

The compound has been evaluated for its antitumor properties against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human epidermoid carcinoma cells (A431) and non-small cell lung cancer cells (A549 and H1299). The MTT assay demonstrated a significant reduction in cell viability at micromolar concentrations .

Table 1: Antitumor Activity Against Different Cell Lines

Cell LineIC50 Value (μM)Assay Type
A4311.5MTT
A5492.0MTT
H12991.8MTT

The mechanism by which this compound exerts its antitumor effects appears to involve several pathways:

  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by enhanced Annexin V staining.
  • Cell Cycle Arrest : The compound was found to cause G0/G1 phase arrest in treated cells, disrupting normal cell cycle progression and contributing to its antitumor efficacy .
  • Inhibition of Inflammatory Cytokines : The compound also demonstrated a capacity to downregulate inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting an anti-inflammatory mechanism that may complement its anticancer activity .

Case Studies and Research Findings

Several studies have explored the biological activity of related benzothiazole compounds, highlighting their potential as therapeutic agents:

  • Study 1 : A series of benzothiazole derivatives were synthesized and tested for antitumor activity. The most active compounds exhibited IC50 values below 5 μM against various cancer cell lines, indicating a strong potential for further development .
  • Study 2 : Research on similar structures has shown that modifications on the benzothiazole nucleus can enhance anticancer properties significantly. For instance, compounds with halogen substitutions demonstrated improved potency against lung cancer cell lines .

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